4-Butyloxetan-2-one
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Overview
Description
4-Butyloxetan-2-one, also known as 2-Oxetanone, 4-butyl, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.169 g/mol . This compound features a four-membered oxetane ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butyloxetan-2-one can be synthesized through various methods, including:
[2+2] Cycloaddition: This method involves the cycloaddition of aldehydes with ketene, forming the oxetane ring.
Intramolecular Substitution: This involves the substitution of 3-bromoalkanoic acids.
Adams Cyclization: This method uses anti- and syn-3-hydroxyalkanoic acids to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Butyloxetan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The oxetane ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated oxetanes and other substituted derivatives.
Scientific Research Applications
4-Butyloxetan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Butyloxetan-2-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity allow it to participate in ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A five-membered ring ether with different reactivity and stability.
Butyrolactone: A four-membered lactone with similar structural features but different chemical properties.
Uniqueness: 4-Butyloxetan-2-one is unique due to its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic compounds. Its ability to undergo ring-opening reactions and form reactive intermediates makes it valuable in various chemical and biological applications .
Properties
CAS No. |
23778-41-8 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-butyloxetan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-5-7(8)9-6/h6H,2-5H2,1H3 |
InChI Key |
GDNXVYSZGHBVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)O1 |
Origin of Product |
United States |
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